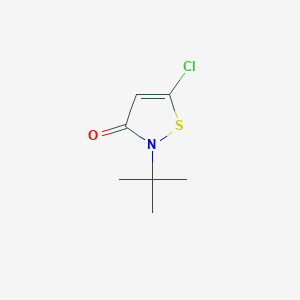
4-Fluoro-2-formylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-formylbenzoic acid is a chemical compound with the CAS Number: 1186047-15-3 . It exists in equilibrium with its cyclised form - 5-fluoro-3-hydroxy-2-benzofuran-1(3H)-one . The molecular weight of this compound is 168.12 .
Molecular Structure Analysis
The IUPAC name for 4-Fluoro-2-formylbenzoic acid is the same as its common name . The InChI code for this compound is1S/C8H5FO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4H,(H,11,12) . Physical And Chemical Properties Analysis
4-Fluoro-2-formylbenzoic acid is a solid at room temperature . It has a density of 1.4±0.0 g/cm^3 . The boiling point of this compound is 320.4±0.0 °C at 760 mmHg . It has a molar refractivity of 39.9±0.0 cm^3 .Scientific Research Applications
Antifungal Properties
4-Fluoro-2-formylphenylboronic acid, a derivative of 4-Fluoro-2-formylbenzoic acid, has exhibited significant antifungal properties. It has been particularly potent against fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. The compound's efficacy was assessed through agar diffusion tests and the determination of minimum inhibitory concentrations. The study underlined the critical role of the tautomeric equilibrium leading to the formation of 3-hydroxybenzoxaboroles and the positioning of the fluorine substituent in its antifungal activity, indicating its potential use in developing antifungal agents (Borys et al., 2019).
Insecticidal Applications
Derivatives of 4-Fluoro-2-formylbenzoic acid have been synthesized and evaluated for their insecticidal properties. The study reported the synthesis of several 1,3,4-oxadiazoles, starting from 4-Fluoro-3-phenoxybenzaldehyde, which exhibited low insecticidal activity against certain crop pests. This research indicates the potential for developing insecticides based on the chemical framework of 4-Fluoro-2-formylbenzoic acid (Mohan et al., 2004).
Fluoro-Bridged Clusters in MOFs
4-Fluoro-2-formylbenzoic acid derivatives have been utilized in the synthesis of metal-organic frameworks (MOFs), specifically involving rare-earth (RE) clusters. The study highlighted the use of 2-fluorobenzoic acid as a modulator to prepare RE clusters in MOFs. This novel approach revealed the potential presence of fluoro bridging groups in RE MOFs, a significant departure from known structures containing hydroxide bridging groups. The findings have broad implications for the structural understanding and application of MOFs in various fields (Vizuet et al., 2021).
Safety And Hazards
4-Fluoro-2-formylbenzoic acid is associated with several hazards. It is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation . It is recommended to avoid breathing dust, mist, gas or vapours . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .
properties
IUPAC Name |
4-fluoro-2-formylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAAXTKTDRQPOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-formylbenzoic acid | |
CAS RN |
1186047-15-3 |
Source


|
| Record name | 4-fluoro-2-formylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)

![8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1343041.png)
![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)
![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)
![5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1343044.png)







